molecular formula C9H13ClN2O B066796 1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride CAS No. 175277-10-8

1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No. B066796
M. Wt: 200.66 g/mol
InChI Key: QHWPUBKIGZTZRC-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride belongs to the family of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure with two adjacent nitrogen atoms.

Synthesis Analysis

  • A study by Grotjahn et al. (2002) describes the synthesis of pyrazoles with different functionalized substituents at C3 and C5, which includes compounds like 1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride (Grotjahn et al., 2002).

Molecular Structure Analysis

  • Castillo et al. (2009) conducted a study on various 3-tert-butyl-1-phenyl-1H-pyrazoles, which are structurally related to the target compound, examining their molecular structure and hydrogen bonding patterns (Castillo et al., 2009).

Chemical Reactions and Properties

  • Bobko et al. (2012) explored the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are related to the target compound and provide insights into its chemical reactivity (Bobko et al., 2012).

Physical Properties Analysis

  • The study of the physical properties of pyrazole derivatives can be inferred from the structural and molecular studies such as those by Castillo et al. (2009) and Grotjahn et al. (2002).

Chemical Properties Analysis

  • Ivanov et al. (2020) conducted a study on the crystal structures of novel pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, which are structurally related and can provide insights into the chemical properties of the target compound (Ivanov et al., 2020).

Scientific Research Applications

  • Synthesis of Pyrazoles : A method for synthesizing pyrazoles with different functionalized substituents at C3 and C5 was presented. This involved coupling protected alkynols with acid chlorides to form alkynyl ketones, which were then reacted with hydrazine to form the pyrazole nucleus. These pyrazoles are useful as ligands due to the availability of a ring nitrogen for hydrogen bonding, which is influenced by the substituent at C5 (Grotjahn et al., 2002).

  • Small Molecule Fixation : A bifunctional frustrated pyrazolylborane Lewis pair was employed for the fixation of small molecules like carbon dioxide, forming zwitterionic, bicyclic boraheterocycles. This demonstrated the utility of such compounds in small molecule activation and fixation (Theuergarten et al., 2012).

  • Hydrogen Bonding in Palladium(II)-Pyrazole Complexes : Studies on inter- and intramolecular hydrogen bonding in pyrazole complexes revealed that the substituent at C5 significantly influences hydrogen bonding interactions. This finding is vital for understanding the structure and reactivity of such metal-organic complexes (Grotjahn et al., 2003).

  • Regioselectivity in Synthesis : A study on the synthesis of a series of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles showcased the impact of different reaction media on the regioselectivity of the synthesis process. This has implications for the controlled synthesis of such compounds (Martins et al., 2012).

  • Intramolecular Hydrogen Bonding : Research into dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN2)cobalt(II) revealed the formation of intramolecular hydrogen bonds due to the steric bulk of tert-butyl substituents. This has implications for the design of coordination compounds with specific properties (Guzei et al., 2010).

  • Antitumor Agents : Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized as potential antitumor agents. Some of these compounds exhibited significant activity against various cancer cell lines (Abonía et al., 2011).

  • Catalysis by Ruthenium Complexes : New pyrazolylphosphite and pyrazolylphosphinite-ruthenium(ii) complexes were investigated as catalysts for hydrogenation of acetophenone. This research contributes to our understanding of the catalytic activities of ruthenium complexes in organic synthesis (Amenuvor et al., 2016).

Safety And Hazards

1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-tert-butyl-5-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-6-5-7(8(10)13)12(11-6)9(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWPUBKIGZTZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384063
Record name 1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride

CAS RN

175277-10-8
Record name 1-tert-Butyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-10-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Jiang, D Hascall, D Li, JH Pease - Journal of Chromatography A, 2015 - Elsevier
In this paper, we introduce a high throughput LCMS/UV/CAD/CLND system that improves upon previously reported systems by increasing both the quantitation accuracy and the range …
Number of citations: 10 www.sciencedirect.com

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